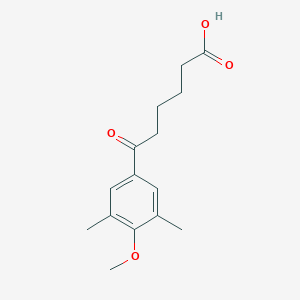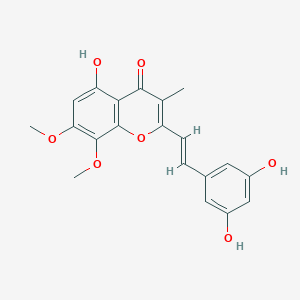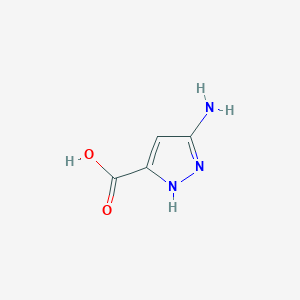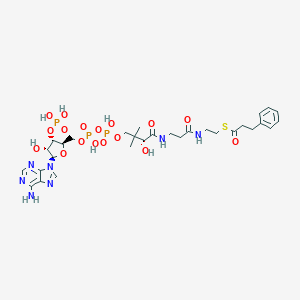
(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acid, also known as D-Phenylglycine, is a chiral amino acid that has gained significant attention in scientific research due to its unique properties and applications. It is widely used in the pharmaceutical industry as a building block for the synthesis of various drugs and bioactive molecules. In
Applications De Recherche Scientifique
(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine has a wide range of scientific research applications, including drug synthesis, peptide synthesis, and asymmetric catalysis. It is commonly used as a building block for the synthesis of various drugs, such as anti-cancer agents, anti-inflammatory drugs, and anti-viral agents. It is also used in peptide synthesis as a protecting group for the carboxylic acid group of amino acids. In asymmetric catalysis, (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine is used as a chiral ligand for transition metal catalysts, enabling the selective production of a single enantiomer in a chemical reaction.
Mécanisme D'action
The mechanism of action of (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine is not fully understood, but it is believed to act as a competitive inhibitor of the glycine receptor in the central nervous system. This results in the modulation of neurotransmitter release and the inhibition of excitatory synaptic transmission. Additionally, (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine has been shown to have anti-inflammatory properties, potentially through the inhibition of cyclooxygenase-2 (COX-2) activity.
Biochemical and Physiological Effects:
(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, anti-inflammatory properties, and analgesic effects. It has also been shown to have anxiolytic effects in animal models, potentially through the modulation of the GABAergic system. Additionally, (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine has several advantages for lab experiments, including its high purity and stability, as well as its availability in both enantiomeric forms. It is also relatively inexpensive and easy to synthesize. However, (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine, including its potential use as a therapeutic agent for various diseases, such as neurodegenerative diseases, inflammation, and anxiety disorders. Additionally, there is potential for the development of new catalysts and synthetic methods using (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine as a chiral building block. Further research is also needed to fully understand the mechanism of action of (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine and its potential side effects.
Conclusion:
In conclusion, (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine is a chiral amino acid that has a wide range of scientific research applications, including drug synthesis, peptide synthesis, and asymmetric catalysis. It has various biochemical and physiological effects, including the modulation of neurotransmitter release, anti-inflammatory properties, and analgesic effects. (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine has several advantages for lab experiments, including its high purity and stability, as well as its availability in both enantiomeric forms. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine can be synthesized through various methods, including enzymatic resolution, asymmetric hydrogenation, and chiral pool synthesis. Enzymatic resolution involves the use of enzymes to selectively cleave one enantiomer from a racemic mixture, resulting in the production of a pure enantiomer. Asymmetric hydrogenation involves the use of chiral catalysts to selectively hydrogenate one enantiomer of a prochiral substrate. Chiral pool synthesis involves the use of naturally occurring chiral molecules as starting materials to produce the desired enantiomer.
Propriétés
Numéro CAS |
119725-33-6 |
|---|---|
Nom du produit |
(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acid |
Formule moléculaire |
C21H18O3 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C21H18O3/c22-20(19(21(23)24)17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19-20,22H,(H,23,24)/t19-,20+/m1/s1 |
Clé InChI |
UINTUWKMGYICQF-UXHICEINSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H]([C@@H](C3=CC=CC=C3)C(=O)O)O |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(C3=CC=CC=C3)C(=O)O)O |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(C3=CC=CC=C3)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate](/img/structure/B53602.png)


![3-Tert-butylpyrido[3,4-e][1,2,4]triazine](/img/structure/B53608.png)

![1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B53611.png)
